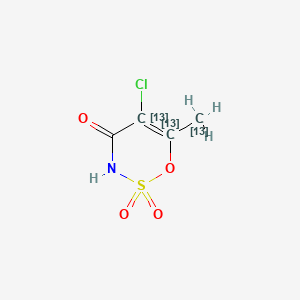

5-Chloro Acesulfame-13C3

Description

Contextualization of Artificial Sweeteners in Research

Artificial sweeteners are a cornerstone of the modern food industry, providing sweetness without the caloric content of sugar. sci-hub.se Their widespread use has led to their ubiquitous presence not only in consumables but also in the environment, prompting extensive research into their behavior and impact.

Acesulfame (B1210027), often consumed as its potassium salt (Acesulfame K), is a high-intensity sweetener approximately 200 times sweeter than sucrose. researchgate.net It is valued for its heat stability, allowing its use in a wide array of products from baked goods to beverages. sci-hub.se Because it is largely unmetabolized by the human body, it is excreted unchanged and enters wastewater systems. nih.gov Its persistence during conventional wastewater treatment has made it an effective chemical marker for anthropogenic contamination in groundwater and surface waters. nih.govscribd.comlcms.cz In food science, accurate quantification of acesulfame is crucial for regulatory compliance and quality control. researchgate.neteuropa.eu

During water disinfection processes, such as chlorination, acesulfame can undergo chemical transformation, leading to the formation of chlorinated byproducts. nih.govresearchgate.net One such derivative is 5-Chloro Acesulfame. This compound is also known to be a potential impurity that can form during the manufacturing of Acesulfame K. scribd.comlcms.cz The potential for the formation of these chlorinated derivatives has raised interest in their environmental fate and has necessitated the development of precise analytical methods for their detection. researchgate.netresearchgate.net Regulatory bodies have noted the importance of monitoring for these impurities, with some recommending maximum limits in the final acesulfame K product. scribd.comnih.gov

Principles and Applications of Stable Isotope Labeling in Chemical Research

Stable isotope labeling is a powerful technique that involves the incorporation of a "heavy" non-radioactive isotope into a molecule. This allows researchers to differentiate the labeled molecule from its naturally occurring, unlabeled counterpart.

Carbon naturally exists as a mixture of isotopes, primarily carbon-12 (¹²C) and, to a much lesser extent, carbon-13 (¹³C). Carbon-13 labeled compounds are synthesized by replacing one or more ¹²C atoms with ¹³C atoms. While chemically identical to the unlabeled compound, the ¹³C-labeled version has a greater mass. This mass difference is readily detectable by mass spectrometry, a technique that separates ions based on their mass-to-charge ratio. nih.gov

Stable isotope labeled compounds are invaluable in analytical chemistry, particularly in a technique known as isotope dilution mass spectrometry (IDMS). In IDMS, a known quantity of a stable isotope-labeled version of the analyte (the target compound) is added to a sample as an internal standard before processing. nih.gov Because the labeled standard behaves identically to the unlabeled analyte during extraction, cleanup, and analysis, any sample loss or signal suppression in the mass spectrometer will affect both equally. By measuring the ratio of the unlabeled analyte to the labeled standard, a highly accurate and precise quantification can be achieved, correcting for these potential sources of error. nih.goveuropa.eu This makes IDMS the gold standard for quantitative analysis in complex matrices like environmental water or food samples. nih.gov

Research Rationale for 5-Chloro Acesulfame-¹³C₃

The compound 5-Chloro Acesulfame-¹³C₃ is the carbon-13 labeled analogue of 5-Chloro Acesulfame. clearsynth.com Its primary purpose is to serve as an internal standard for the accurate quantification of 5-Chloro Acesulfame in various samples. Given that 5-Chloro Acesulfame is a transformation product and a manufacturing impurity of a major food additive, its precise measurement in environmental and food samples is of significant interest to researchers and regulatory agencies. The use of 5-Chloro Acesulfame-¹³C₃ in an isotope dilution mass spectrometry method allows for the reliable determination of the concentration of its unlabeled counterpart, overcoming the challenges posed by complex sample matrices. nih.govnih.gov

Chemical Compound Data

The following tables provide key information on the compounds discussed in this article.

Table 1: Physicochemical Properties of Acesulfame and Its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (Unlabeled) |

| Acesulfame | C₄H₅NO₄S | 163.15 | 33665-90-6 |

| 5-Chloro Acesulfame | C₄H₄ClNO₄S | 197.60 | 72827-08-8 |

| 5-Chloro Acesulfame-¹³C₃ | ¹³C₃CH₄ClNO₄S | 200.57 | 72827-08-8 |

Data sourced from Clearsynth, PubChem, and other chemical suppliers. europa.eunih.gov

Table 2: Summary of Research Findings on Acesulfame and its Chlorinated Derivatives

| Research Area | Key Findings | Significance |

| Environmental Monitoring | Acesulfame is frequently detected in surface water, groundwater, and even drinking water due to its persistence. | Serves as a reliable tracer for wastewater contamination. nih.govscribd.comlcms.cz |

| Water Treatment | Chlorination of water containing acesulfame can lead to the formation of chlorinated byproducts, including 5-Chloro Acesulfame. | Raises the need to study the fate and potential toxicity of these transformation products. nih.govresearchgate.net |

| Food Analysis | Accurate quantification of acesulfame and its impurities is necessary for regulatory compliance and product quality. | Ensures food safety and adherence to manufacturing standards. researchgate.neteuropa.eu |

| Analytical Methodology | Isotope dilution mass spectrometry (IDMS) using labeled standards like 5-Chloro Acesulfame-¹³C₃ provides the most accurate quantification of the target analyte in complex samples. | Enables reliable and precise measurement for research and regulatory purposes. nih.govnih.gov |

| Regulatory Assessment | Regulatory bodies like the European Food Safety Authority (EFSA) have evaluated the potential for 5-chloro-acesulfame formation and recommended limits for its presence as an impurity in acesulfame K. | Highlights the importance of controlling impurities in food additives. scribd.comnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4ClNO4S |

|---|---|

Molecular Weight |

200.58 g/mol |

IUPAC Name |

5-chloro-6-(113C)methyl-2,2-dioxo(5,6-13C2)oxathiazin-4-one |

InChI |

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)/i1+1,2+1,3+1 |

InChI Key |

YVZOKLTZSNJEQX-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3][13C]1=[13C](C(=O)NS(=O)(=O)O1)Cl |

Canonical SMILES |

CC1=C(C(=O)NS(=O)(=O)O1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of 5 Chloro Acesulfame 13c3

Directed Synthesis of Isotopically Labeled 5-Chloro Acesulfame (B1210027)

The synthesis of 5-Chloro Acesulfame-13C3 is a meticulous process that involves the strategic incorporation of carbon-13 isotopes into the molecular structure. This isotopically labeled compound is valuable for use in metabolic studies, as a tracer in drug development, and for quantification in analytical chemistry. medchemexpress.comchemsrc.com

Precursor Selection and Carbon-13 Incorporation Strategies

The synthesis of this compound necessitates the use of precursors enriched with carbon-13. A logical starting point for introducing the 13C label is through a labeled version of ethyl acetoacetate (B1235776), a key building block in the synthesis of the acesulfame ring structure. Commercially available variants such as Ethyl acetoacetate-1,2,3,4-13C4, Ethyl acetoacetate-13C, and Ethyl acetoacetate (1,3-¹³C₂, 99%) provide versatile options for isotopic labeling. medchemexpress.comisotope.com The selection among these depends on the desired labeling pattern in the final molecule. For instance, using Ethyl acetoacetate-1,2,3,4-13C4 would result in a product where all four carbon atoms of the acetoacetate moiety are carbon-13.

Another critical precursor is sulfamic acid, which provides the sulfonyl group for the heterocyclic ring. thermofisher.comnih.gov While labeled sulfamic acid is less common, the primary strategy focuses on the carbon backbone. The synthesis of ethyl 2-chloroacetoacetate, the direct precursor to the chlorinated ring, can be achieved by reacting ethyl acetoacetate with a chlorinating agent like thionyl chloride or sulfuryl chloride. chemicalbook.comchemicalbook.comgoogle.com Therefore, by starting with a 13C-labeled ethyl acetoacetate, the carbon-13 atoms are integrated into the core structure before the chlorination and cyclization steps.

Table 1: Potential 13C-Labeled Precursors for this compound Synthesis

| Precursor Name | CAS Number (Labeled) | Molecular Formula (Labeled) | Key Feature |

| Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | ¹³C₄C₂H₁₀O₃ | Uniform labeling of the acetoacetate backbone. |

| Ethyl acetoacetate-13C | 61973-42-0 | ¹³CC₅H₁₀O₃ | Single carbon-13 label. medchemexpress.comchemsrc.com |

| Ethyl acetoacetate (1,3-¹³C₂, 99%) | 77504-73-5 | ¹³C₂C₄H₁₀O₃ | Labeling at positions 1 and 3 of the butanoate chain. isotope.com |

Chemical Reaction Pathways for Chlorination and Heterocyclic Ring Formation

The synthesis of the 5-chloro acesulfame ring from labeled precursors follows a multi-step chemical process. A plausible synthetic route is adapted from known methods for producing 5-chloro-6-methyl-1,2,3-oxyoxazine-4(3H)-keto-2,2-dioxide.

The process commences with the chlorination of the 13C-labeled ethyl acetoacetate. This can be accomplished by reacting it with sulfuryl chloride, typically at a controlled temperature, to yield ethyl 2-chloroacetoacetate-13Cx. google.com

Following the chlorination, the next crucial step is the reaction with sulfamic acid and subsequent cyclization. A patented method describes reacting ethyl 2-chloroacetoacetate with triethylamine (B128534) sulfamate. This intermediate is then treated with a cyclizing agent, such as sulfur trioxide, in a suitable solvent like dichloromethane (B109758) at low temperatures (-80°C to -20°C) to facilitate the formation of the heterocyclic ring. This reaction sequence directly yields 5-chloro-6-methyl-1,2,3-oxyoxazine-4(3H)-keto-2,2-dioxide, now containing the 13C labels from the initial precursor.

The final step involves neutralization with potassium hydroxide (B78521) to form the potassium salt, this compound, if desired.

Table 2: Proposed Reaction Pathway for this compound

| Step | Reactants | Key Conditions | Product |

| 1. Chlorination | Ethyl acetoacetate-13Cx, Sulfuryl chloride | Cool to (-5)-10 °C, then react at 20-25 °C for 4 hours. google.com | Ethyl 2-chloroacetoacetate-13Cx |

| 2. Formation of Triethylamine Sulfamate | Sulfamic acid, Triethylamine | Haloalkane solvent, 15-25 °C. | Triethylamine sulfamate |

| 3. Condensation | Ethyl 2-chloroacetoacetate-13Cx, Triethylamine sulfamate | Haloalkane solvent, 5-10 °C. | Intermediate body |

| 4. Cyclization | Intermediate body, Sulfur trioxide | Haloalkane solvent, -80 to -20 °C. | 5-Chloro-6-methyl-1,2,3-oxyoxazine-4(3H)-keto-2,2-dioxide-13Cx |

Purification and Isotopic Enrichment Verification Methodologies

After synthesis, the crude this compound product requires purification to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this purpose. thieme-connect.com Reversed-phase HPLC (RP-HPLC) using a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, can separate the target compound from impurities. thieme-connect.comchromatographyonline.comspkx.net.cn The collection of the fraction corresponding to the retention time of 5-Chloro Acesulfame allows for the isolation of the pure, labeled compound.

Verification of the isotopic enrichment and confirmation of the chemical structure are critical final steps. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the primary analytical tool for this purpose. nih.govspringernature.com Time-of-flight (TOF) mass spectrometers offer the necessary resolution to distinguish between the different isotopologues of the compound. almacgroup.com By analyzing the mass spectrum, the relative abundance of the fully labeled this compound compared to any unlabeled or partially labeled versions can be accurately determined, thus verifying the isotopic purity. almacgroup.comacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, can also be employed to confirm the positions of the carbon-13 labels within the molecule. rsc.org

Mechanistic Studies on the Formation of Unlabeled 5-Chloro Acesulfame as a Process Impurity

The presence of 5-chloro acesulfame as an impurity in the industrial production of acesulfame K is a known issue, particularly in processes that utilize sulfur trioxide. veeprho.comnih.gov

Investigation of Side Reactions in Industrial Acesulfame Production

The standard industrial synthesis of acesulfame K involves the cyclization of an acetoacetamide (B46550) salt with sulfur trioxide in a halogenated solvent, most commonly dichloromethane (CH2Cl2). google.com While this is an efficient route to the desired product, side reactions can occur between the potent cyclizing agent and the solvent. nih.gov

The primary side reaction is the interaction between sulfur trioxide (SO3) and dichloromethane. This reaction leads to the formation of reactive chlorinating species. nih.govbloomtechz.comaminer.org These species can then react with the acesulfame precursor acid (acesulfame-H) or its own precursors, such as acetoacetamide-N-sulfonate, leading to the chlorination of the acesulfame ring structure at the 5-position. google.comgoogle.com The chemical similarity between 5-chloro-acesulfame and acesulfame K makes their separation by standard purification techniques like crystallization challenging. google.com

Identification of Chlorinating Agents and Reaction Intermediates

Research has identified the specific chlorinating agents formed from the reaction of sulfur trioxide and dichloromethane. These are primarily chloromethyl chlorosulfate (B8482658) (CMCS) and methylene (B1212753) bis(chlorosulfate) (MBCS). nih.govbloomtechz.comresearchgate.netnih.gov The formation of these compounds is a slow process at room temperature but can be accelerated, indicating their potential to form under industrial conditions. researchgate.netnih.gov

The proposed mechanism involves the insertion of SO3 into the C-Cl bonds of dichloromethane. bloomtechz.comresearchgate.netnih.gov Once formed, these chlorosulfates are potent electrophiles. They can react with the enol form of the acesulfame precursor, leading to the substitution of a hydrogen atom with a chlorine atom at the 5-position of the heterocyclic ring. The reaction of chloromethyl chlorosulfate with active methylene compounds like ethyl acetoacetate has been shown to proceed via a sequence of chloromethylation, elimination, and Michael addition, highlighting the reactivity of these intermediates.

Table 3: Key Intermediates in the Formation of 5-Chloro Acesulfame Impurity

| Intermediate Name | Molecular Formula | Role in Impurity Formation |

| Chloromethyl chlorosulfate (CMCS) | CH₂Cl₂O₃S | A primary chlorinating agent formed from SO₃ and CH₂Cl₂. bloomtechz.comresearchgate.netnih.gov |

| Methylene bis(chlorosulfate) (MBCS) | CH₂Cl₂O₆S₂ | A secondary chlorinating agent also formed from SO₃ and CH₂Cl₂. researchgate.netnih.gov |

| Acesulfame-H | C₄H₅NO₄S | The direct precursor to acesulfame K, which can be chlorinated by CMCS or MBCS. google.comgoogle.com |

| Acetoacetamide-N-sulfonate | C₄H₇NO₅S⁻ | An earlier precursor in the synthesis that can also be subject to chlorination. google.com |

Influence of Process Parameters on Impurity Formation

The formation of 5-Chloro Acesulfame, an impurity in the synthesis of Acesulfame Potassium, is significantly influenced by various process parameters. The presence of this impurity is primarily linked to the "sulfur trioxide" manufacturing process, particularly when a chlorinated solvent such as dichloromethane is utilized. nih.govresearchgate.net The reaction between sulfur trioxide and the chlorinated solvent can generate chlorinating agents, which subsequently react to form 5-Chloro Acesulfame. nih.govresearchgate.net Consequently, the control of specific reaction conditions is paramount in minimizing the generation of this impurity.

Research and patent literature have identified several key process parameters that directly impact the formation of 5-Chloro Acesulfame. These include the contact time between the cyclizing agent and the solvent, the duration of the cyclization reaction, and the temperature during the hydrolysis step. google.com The use of a non-chlorinated solvent is a direct approach to prevent the formation of this specific impurity, as it eliminates the source of chlorine. epo.org

Detailed Research Findings

Contact Time of Cyclizing Agent and Solvent:

A critical factor in controlling the level of 5-Chloro Acesulfame is the contact time between the cyclizing agent, typically sulfur trioxide, and the chlorinated solvent, such as dichloromethane, before the main cyclization reaction. google.comepo.org Longer contact times can lead to the formation of reactive chlorinating species, thereby increasing the concentration of 5-Chloro Acesulfame in the final product. google.com

A patent on the production of high-purity Acesulfame Potassium provides concrete data on this relationship. It was demonstrated that reducing the contact time from 60 minutes to 30 minutes resulted in a decrease in the 5-Chloro Acesulfame-K content from 32 wppm to 23 wppm. epo.org This highlights a direct correlation between shorter contact time and lower impurity levels. In some instances, when the contact time was extended to over an hour, a significant increase in the impurity to 4960 wppm was observed, though this may represent an extreme case to emphasize the effect. google.com Processes have been developed where the contact time is kept below one hour, and in some cases even below five minutes, to significantly reduce the formation of 5-Chloro Acesulfame-K. google.com

Cyclization Reaction Time:

The duration of the cyclization reaction itself is another crucial parameter. Minimizing the cyclization reaction time has been shown to effectively reduce the formation of organic impurities, including 5-Chloro Acesulfame-K. google.com Some optimized processes aim for a cyclization reaction time of less than 35 minutes, with embodiments achieving times of less than 25, 15, or even 10 minutes to ensure a purer final product. google.com

Hydrolysis Temperature:

The temperature at which the hydrolysis of the cyclic sulfur trioxide adduct is conducted also plays a role in impurity control. Maintaining the hydrolysis reaction mixture at a temperature range of -35 °C to 0 °C has been found to be beneficial in minimizing the formation of unwanted byproducts. google.com

The European Pharmacopoeia has set a limit for 5-chloro-acesulfame in acesulfame K, underscoring the importance of controlling its presence in the final product. nih.gov While the aforementioned studies focus on the non-labeled 5-Chloro Acesulfame, the synthetic pathways and the influence of these process parameters are directly applicable to the formation of This compound . The formation of the isotopically labeled impurity would be subject to the same reaction conditions, with the 13C3 label originating from the corresponding positions in the acetoacetamide starting material.

Data Tables

Below are interactive data tables summarizing the influence of key process parameters on the formation of 5-Chloro Acesulfame-K.

Table 1: Influence of Contact Time on 5-Chloro Acesulfame-K Formation

| Contact Time (minutes) | 5-Chloro Acesulfame-K (wppm) |

| 60 | 32 |

| 30 | 23 |

| > 60 | 4960 |

| < 5 | < 5 |

Data sourced from patent literature, illustrating a general trend. google.comepo.org

Table 2: Recommended Process Parameters for Minimizing 5-Chloro Acesulfame-K

| Parameter | Recommended Condition | Rationale |

| Solvent | Non-chlorinated solvent | Eliminates the source of chlorine for the side reaction. epo.org |

| Contact Time | < 60 minutes (preferably < 15 minutes) | Reduces the formation of chlorinating agents. google.comepo.org |

| Cyclization Time | < 35 minutes (preferably < 15 minutes) | Minimizes the opportunity for side reactions to occur. google.com |

| Hydrolysis Temperature | -35 °C to 0 °C | Controls the reaction rate and reduces byproduct formation. google.com |

Advanced Analytical Methodologies for 5 Chloro Acesulfame 13c3

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the analysis of 5-Chloro Acesulfame-¹³C₃. Its high sensitivity and selectivity are indispensable for distinguishing and quantifying this isotopically labeled compound. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development.bmuv.denih.govnih.gov

The development of a reliable LC-MS/MS method is a multi-step process that involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. nih.govresearchgate.net

Achieving baseline separation between 5-Chloro Acesulfame-¹³C₃ and its unlabeled analog, as well as other matrix components, is critical for accurate quantification. While stable isotope-labeled standards like ¹³C-labeled compounds are expected to co-elute with their native analytes, ensuring sharp and symmetrical peak shapes is vital. researchgate.net The use of reversed-phase chromatography with columns such as a C18 is a common approach. nih.gov For instance, a Luna Omega Polar C18 column (2.1 × 50 mm, 1.6 μm) has been successfully used for the separation of similar artificial sweeteners. nih.govresearchgate.net The mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous phase with additives like formic acid or ammonium (B1175870) acetate, is meticulously optimized to achieve the desired separation. nih.govacs.org The flow rate and column temperature are also key parameters that are fine-tuned to ensure optimal chromatographic performance. acs.org

A typical gradient might involve a linear increase in the organic phase over a set period to effectively separate compounds based on their polarity. nih.govacs.org For example, a gradient could start with a low percentage of the organic phase, which is then increased to elute more hydrophobic compounds. acs.org

Table 1: Example Chromatographic Conditions for Analytes Similar to 5-Chloro Acesulfame-¹³C₃

| Parameter | Condition | Source |

|---|---|---|

| Column | Luna Omega Polar C18 (2.1 × 50 mm, 1.6 μm) | nih.govresearchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | acs.org |

| Mobile Phase B | Acetonitrile | acs.org |

| Flow Rate | 0.350 mL/min | acs.org |

| Column Temperature | 40 °C | acs.org |

| Injection Volume | 2 µL | acs.org |

This table presents a hypothetical set of conditions based on methods developed for structurally related analytes and serves as an illustrative example.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for compounds like acesulfame (B1210027) and its derivatives, often in the negative ion mode. nih.govnih.govresearchgate.net The optimization of mass spectrometric parameters is crucial for maximizing sensitivity and selectivity. This includes tuning the fragmentor voltage and collision energy for the specific analyte. nih.gov

Multiple Reaction Monitoring (MRM) is the gold standard for quantification in tandem mass spectrometry. nih.gov In this mode, a specific precursor ion of 5-Chloro Acesulfame-¹³C₃ is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the specificity of detection. The selection of precursor and product ion transitions is a critical step in method development. For 5-Chloro Acesulfame-¹³C₃, the precursor ion would be its deprotonated molecule [M-H]⁻, and the product ions would be characteristic fragments resulting from its collision-induced dissociation. At least two MRM transitions are typically monitored for each analyte, one for quantification and one for confirmation. shimadzu.com

Table 2: Hypothetical MRM Transitions for 5-Chloro Acesulfame-¹³C₃

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Use |

|---|---|---|---|---|

| 5-Chloro Acesulfame | Value | Value | Negative ESI | Quantifier |

| 5-Chloro Acesulfame | Value | Value | Negative ESI | Qualifier |

Application of 5-Chloro Acesulfame-13C3 as an Internal Standard.nih.govnih.govresearchgate.net

The primary application of 5-Chloro Acesulfame-¹³C₃ is as an internal standard in quantitative analytical methods. nih.govnih.govresearchgate.net Its chemical and physical properties are nearly identical to the unlabeled analyte, but its mass is different, allowing it to be distinguished by the mass spectrometer. researchgate.net

Matrix effects, such as ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly in complex biological or environmental samples. nih.govumweltbundesamt.de These effects occur when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. By adding a known concentration of 5-Chloro Acesulfame-¹³C₃ to the sample prior to extraction and analysis, any signal suppression or enhancement experienced by the unlabeled analyte will be mirrored by the labeled standard. researchgate.netresearchgate.net The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively compensating for these matrix-induced variations and improving the accuracy and precision of the results. researchgate.net

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards containing known concentrations of the target analyte (5-chloro-acesulfame) and a constant concentration of the internal standard (5-Chloro Acesulfame-¹³C₃). acs.org The curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net The linearity of this curve is assessed by the correlation coefficient (r²), which should ideally be close to 1. researchgate.net

The analytical performance of the method is further characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.netmdpi.com These values are crucial for determining the suitability of the method for a specific application. For instance, methods for detecting trace contaminants in environmental or food samples require very low LODs and LOQs. mdpi.comup.ac.za The use of an isotopically labeled internal standard like 5-Chloro Acesulfame-¹³C₃ contributes to achieving lower and more reliable LOD and LOQ values by minimizing the impact of matrix variability on the analytical signal. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 5-Chloro Acesulfame-¹³C₃ |

| 5-chloro-acesulfame |

| Acetonitrile |

| Formic Acid |

| Ammonium Acetate |

| Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for the unambiguous structural elucidation and isotopic analysis of this compound. The strategic incorporation of carbon-13 isotopes provides a unique avenue for detailed molecular investigation.

¹H and ¹³C NMR Spectral Analysis of this compound

The ¹H and ¹³C NMR spectra of this compound provide definitive information regarding its molecular structure. In ¹H NMR, the chemical shift and multiplicity of the methyl protons are key indicators. For the non-labeled 5-Chloro Acesulfame, the methyl group protons would appear as a singlet. The introduction of three ¹³C atoms is not expected to significantly alter the ¹H chemical shift of the methyl group, but could introduce complex splitting patterns depending on the specific labeling pattern and the spectrometer's resolution.

In ¹³C NMR, the spectrum of this compound is fundamentally different from its unlabeled counterpart. While the unlabeled compound would show distinct signals for each of its four carbon atoms, the ¹³C labeled analogue will exhibit significantly enhanced signals for the enriched carbon atoms. The chemical shifts are influenced by the electronic environment of each carbon nucleus. The presence of the electronegative chlorine atom at the C5 position, and the sulfonyl and carbonyl groups, will cause downfield shifts for the adjacent carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (CH₃) | ~2.2 | Singlet | The exact shift may vary depending on the solvent. |

| ¹³C (C=O) | ~160-170 | Singlet | Carbonyl carbon, expected to be significantly downfield. |

| ¹³C (C-Cl) | ~110-120 | Singlet | Carbon attached to chlorine, deshielded. |

| ¹³C (C-S) | ~140-150 | Singlet | Carbon adjacent to the sulfur atom. |

| ¹³C (CH₃) | ~20 | Singlet | Methyl carbon, typically upfield. |

Note: The predicted chemical shifts are based on the analysis of similar structures and are subject to variation based on experimental conditions such as solvent and concentration. The multiplicity of the ¹³C signals will be singlets in a proton-decoupled spectrum.

Elucidation of ¹³C Labeling Positions and Purity Assessment

A primary application of ¹³C NMR in the analysis of this compound is the confirmation of the specific positions of the carbon-13 labels. The ¹³C NMR spectrum will show intense signals corresponding to the enriched carbon atoms, allowing for precise verification of the synthetic labeling process. For instance, if the methyl carbon and two of the ring carbons are labeled, their corresponding signals in the ¹³C spectrum will be of significantly higher intensity compared to the signal of the unlabeled carbon atom.

Furthermore, NMR spectroscopy is a powerful technique for assessing the isotopic purity of this compound. acs.org By comparing the integrated signal intensities of the ¹³C-enriched carbons to any residual signals from the corresponding unlabeled carbons, a quantitative measure of isotopic enrichment can be determined. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further confirm the connectivity and thus the precise location of the ¹³C labels within the molecule. nih.gov

Other Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

Beyond NMR, other advanced analytical methods are crucial for the trace analysis of 5-Chloro Acesulfame and, by extension, for applications involving this compound, particularly when it is used as an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for the detection and quantification of trace levels of acesulfame and its impurities in complex matrices. wuxiapptec.comspectrabase.com The high sensitivity and selectivity of these techniques allow for the detection of the analyte at very low concentrations. physiology.org In such analyses, this compound serves as an ideal internal standard. wuxiapptec.comresearchgate.net Because it has nearly identical chemical and physical properties to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, thereby correcting for matrix effects and improving the accuracy and precision of quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is also utilized for the analysis of acesulfame impurities. nih.gov While less sensitive than MS detection, HPLC-UV provides a robust method for routine analysis where trace-level sensitivity is not the primary requirement.

Table 2: Advanced Analytical Techniques for 5-Chloro Acesulfame Analysis

| Technique | Application | Key Advantages |

| LC-MS/MS | Trace quantification | High sensitivity and selectivity, suitable for complex matrices. |

| HPLC-UV | Impurity profiling | Robust, reliable for routine analysis. |

| Isotope Dilution Mass Spectrometry | Accurate quantification | Use of this compound as an internal standard minimizes matrix effects. |

Applications of 5 Chloro Acesulfame 13c3 in Environmental Fate Research

Tracer Studies for Acesulfame (B1210027) and its Chlorinated Analogs in Aquatic Environments

Stable isotope tracers are invaluable in environmental science for tracking the movement and transformation of substances. The introduction of a molecule labeled with a stable isotope, such as 13C, allows researchers to follow its path through complex environmental systems, providing insights that are often unattainable with conventional methods.

The application of 5-Chloro Acesulfame-13C3 as a tracer can significantly enhance the understanding of how acesulfame and its chlorinated derivatives move through and are distributed in aquatic environments. Due to its persistence, acesulfame is often used as a chemical marker for domestic wastewater in groundwater. researchgate.net Studies have shown its presence in untreated and treated wastewater, surface waters, and groundwater. researchgate.net

By introducing a known quantity of this compound into a controlled aquatic system or a specific point in a natural water body, researchers can trace its movement. This allows for the precise determination of:

Flow paths and travel times: Tracking the labeled compound helps in mapping the routes that contaminants take in surface and groundwater systems. nih.govresearchgate.neteartharxiv.org This is crucial for understanding how pollution from sources like wastewater treatment plants spreads.

Mixing and dilution: The concentration of the 13C-labeled compound can be measured at various points to understand how it mixes with and is diluted by receiving waters.

While specific studies utilizing this compound for these exact purposes are not widely documented in publicly available literature, the principles of isotopic tracing are well-established for such applications. mdpi.commdpi.comusgs.goviaea.org

Understanding the persistence of acesulfame and its chlorinated analogs is critical for assessing their long-term environmental impact. While generally considered persistent, some studies have indicated that acesulfame can undergo degradation under certain conditions. nih.govresearchgate.neteartharxiv.orgnih.gov Isotopic tracers like this compound can provide precise data on attenuation rates.

By monitoring the decrease in concentration of the labeled compound over time and distance from the source, researchers can calculate degradation and removal rates. This approach helps to differentiate between removal due to degradation and removal due to physical processes like dilution. The persistence of acesulfame has made it a widely used tracer for wastewater inputs into both surface water and groundwater. nih.govresearchgate.neteartharxiv.org However, recent observations of its biodegradation in wastewater treatment have raised questions about its universal suitability as a conservative tracer. nih.govresearchgate.neteartharxiv.org

The use of this compound would be particularly beneficial in:

Quantifying in-situ degradation rates: Directly measuring the disappearance of the labeled compound in a specific environmental compartment (e.g., a river reach or an aquifer) provides a clear measure of its degradation rate under real-world conditions.

Evaluating the effectiveness of water treatment processes: Introducing the labeled compound into pilot-scale or full-scale water treatment systems can help in assessing the efficiency of processes like bank filtration in removing these contaminants.

Mechanistic Studies of Degradation Pathways of Acesulfame and Chlorinated Derivatives

Isotopically labeled compounds are instrumental in elucidating the complex chemical and biological reactions that lead to the degradation of environmental contaminants. By tracking the 13C atoms from this compound into its various transformation products, the exact mechanisms of degradation can be unraveled.

Photodegradation, or the breakdown of compounds by light, is a significant environmental fate process for many organic molecules. Studies have shown that acesulfame can be transformed by UV irradiation. researchgate.netmdpi.comresearchgate.netredalyc.org The use of this compound in controlled laboratory experiments can help to:

Identify novel transformation products: By using techniques like high-resolution mass spectrometry, the 13C label can confirm that a detected compound is indeed a transformation product of the parent molecule.

Elucidate reaction pathways: The position of the 13C label in the transformation products can provide clues about the specific chemical bonds that are broken and formed during photodegradation.

While studies have identified some photodegradation byproducts of acesulfame, the use of labeled compounds would provide more definitive evidence of the transformation pathways. redalyc.org

Table 1: Potential Photodegradation Transformation Products of Acesulfame

| Transformation Product | Proposed Formation Pathway |

| Iso-acesulfame | Isomerization under UV light |

| Hydroxylated acesulfame | Reaction with hydroxyl radicals generated by UV |

This table is illustrative of potential products based on general photodegradation studies of acesulfame; specific studies with this compound would be needed to confirm these pathways for the chlorinated analog.

While initially thought to be recalcitrant to biological breakdown, recent research has demonstrated that acesulfame can be biodegraded by specific microorganisms. nih.gov The use of this compound can be a powerful tool in these investigations to:

Confirm mineralization: By tracking the 13C label into carbon dioxide, researchers can confirm that the compound is being fully mineralized by microorganisms and not just transformed into other organic compounds.

Identify metabolic intermediates: The 13C label can help in the identification of transient metabolic byproducts that are formed and consumed during the biodegradation process.

Trace carbon assimilation: It can be determined if the carbon from the acesulfame molecule is being incorporated into the biomass of the degrading microorganisms.

Studies have identified some biotransformation products of acesulfame, and the use of a labeled substrate would provide a more detailed understanding of the enzymatic pathways involved. nih.gov

Table 2: Identified Biotransformation Products of Acesulfame

| Transformation Product ID | Molecular Formula |

| TP96 | C2H5NO3S |

| TP180B | C4H7NO5S |

| TP182B | C4H9NO5S |

Data from a study on acesulfame biodegradation by Chelatococcus spp. nih.gov The use of this compound would help to confirm similar or different pathways for the chlorinated form.

The reaction of acesulfame with chlorine during water disinfection is a significant concern as it can lead to the formation of disinfection byproducts (DBPs), which may be more toxic than the parent compound. researchgate.netnih.gov The degradation of acesulfame in the presence of free chlorine has been found to follow pseudo-first-order kinetics, with the rate increasing at lower pH. researchgate.netnih.gov

Using this compound in studies on chlorination would allow for:

Unambiguous identification of DBPs: The 13C label would serve as a clear marker to distinguish DBPs originating from acesulfame from those formed from other organic matter present in the water. researchgate.netnih.gov

Mechanistic insights into DBP formation: The location of the 13C atoms in the DBP molecules can help to deduce the reaction mechanisms, such as where the chlorine atoms are being added to the acesulfame structure.

Quantification of DBP formation potential: By accurately measuring the amount of labeled DBPs formed under different chlorination conditions (e.g., varying chlorine dose, pH, and temperature), the DBP formation potential of acesulfame can be precisely quantified.

Research has identified several transformation products of acesulfame during chlorination, and the use of an isotopically labeled precursor would greatly aid in confirming these and discovering new ones. researchgate.netnih.gov

Chlorination and Disinfection Byproduct Formation Research (related to Acesulfame)

Wastewater Treatment Plant Effluent Tracking and Source Apportionment Studies

There is no evidence to suggest that this compound is used for tracking wastewater effluent or in source apportionment studies. The parent compound, Acesulfame-K, has been widely proposed and used as a tracer for domestic wastewater due to its high persistence through conventional wastewater treatment plants (WWTPs). nih.govresearchgate.netnih.gov

The use of stable isotope tracers is a well-established method for tracking sources of anthropogenic contamination. synzeal.com However, no published research indicates the use of this compound for this purpose.

The persistence of micropollutants like Acesulfame-K through wastewater treatment is a significant area of study. nih.govresearchoutreach.org However, no literature exists that employs this compound as a tool to evaluate the efficacy of treatment processes for such compounds.

Applications of 5 Chloro Acesulfame 13c3 in Food Science and Quality Research

Method Development for Impurity Profiling in Acesulfame-Containing Products

Impurity profiling is essential for ensuring the safety and quality of Acesulfame (B1210027) K. 5-Chloro Acesulfame is a significant, potentially genotoxic impurity that can arise during the manufacturing process. nih.goveuropa.euresearchgate.net Regulatory bodies have therefore focused on controlling its presence in the final food additive product. europa.eueuropa.eu The European Food Safety Authority (EFSA), for instance, has recommended a maximum limit of 0.1 mg/kg for 5-chloro-acesulfame in the specifications for Acesulfame K (E 950). nih.goveuropa.eueuropa.eu This necessitates the development of highly reliable analytical methods, where 5-Chloro Acesulfame-13C3 plays a pivotal role as an internal standard.

The accurate quantification of 5-chloro acesulfame in food products and the Acesulfame K raw material is crucial for regulatory compliance and consumer safety. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) are the methods of choice for this purpose due to their high sensitivity and selectivity. researchgate.netspkx.net.cnlcms.cz In these methods, this compound is used as an internal standard in an approach known as isotope dilution mass spectrometry.

Because this compound is chemically and physically identical to the target analyte (the unlabeled 5-chloro acesulfame impurity), it co-elutes chromatographically and experiences the same effects during sample extraction, cleanup, and ionization in the mass spectrometer. However, due to the incorporation of three heavy carbon-13 atoms, it has a distinct, higher molecular weight, allowing the mass spectrometer to differentiate it from the native impurity. By adding a precise amount of this compound to the sample at the beginning of the analytical process, any loss of analyte during sample preparation can be corrected for by measuring the ratio of the native compound to the labeled standard. This significantly improves the accuracy and reproducibility of the quantification, which is essential when measuring trace-level contaminants in complex food matrices like beverages, baked goods, and dairy products. nih.govukim.mk

Table 1: Illustrative HPLC-MS/MS Parameters for Quantification of 5-Chloro Acesulfame using this compound This table presents typical, not actual, parameters to illustrate the analytical method.

| Parameter | Analyte: 5-Chloro Acesulfame | Internal Standard: this compound |

|---|---|---|

| Molecular Formula | C₄H₄ClNO₄S | ¹³C₃C₁H₄ClNO₄S |

| Precursor Ion (m/z) | 198.0 | 201.0 |

| Product Ion (m/z) for Quantification | 78.0 | 81.0 |

| Product Ion (m/z) for Confirmation | 118.0 | 121.0 |

| Retention Time | Identical for both compounds |

The presence and concentration of specific impurities in a chemical product can provide a "signature" that reveals information about its manufacturing process. 5-chloro acesulfame is a characteristic byproduct of the "sulfur trioxide process" for producing Acesulfame K, a method that involves the use of dichloromethane (B109758) as a solvent. researchgate.netresearchgate.netresearchgate.net In this process, chlorinating agents can form as a side reaction between sulfur trioxide and dichloromethane, which then react with acesulfame to create the 5-chloro acesulfame impurity. researchgate.netresearchgate.net

Therefore, the detection of 5-chloro acesulfame in a sample of Acesulfame K strongly indicates that it was produced using this specific synthesis route. researchgate.net The use of this compound allows for the precise quantification of this marker impurity, enabling researchers and quality control analysts to confirm the manufacturing origin or ensure that process controls to minimize its formation are effective. Other manufacturing routes for Acesulfame K may not involve chlorinated solvents and therefore would not be expected to produce this particular impurity. google.com

Table 2: Impurity Signatures of Different Acesulfame K Manufacturing Processes

| Manufacturing Process | Key Reagents/Solvents | Characteristic Impurity Marker |

|---|---|---|

| Sulfur Trioxide Process | Sulfur Trioxide, Dichloromethane | 5-Chloro Acesulfame researchgate.netresearchgate.net |

| Alternative Synthesis (e.g., from amidosulfonic acid and diketene) | Amidosulfonic acid, Diketene | Not expected to form 5-Chloro Acesulfame researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Novel Isotope Tracers for Complex Environmental and Analytical Challenges

The use of stable isotope-labeled compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography coupled with mass spectrometry. musechem.comlibios.fr 5-Chloro Acesulfame-13C3, as a labeled analogue of a known impurity in the artificial sweetener Acesulfame (B1210027) K, is an ideal candidate for use as an isotope tracer to address complex analytical challenges. Its application is crucial for the accurate quantification of its unlabeled counterpart, 5-Chloro Acesulfame, in various matrices.

Future research will likely focus on expanding the use of this compound in several key areas:

Wastewater Epidemiology: The presence and concentration of artificial sweeteners in municipal wastewater can serve as markers for anthropogenic activity. Labeled standards like this compound can improve the accuracy of wastewater-based epidemiological studies, which are used to estimate the consumption of various substances within a population.

Advanced Analytical Methods: The development of highly sensitive analytical methods, such as isotope dilution mass spectrometry (IDMS), relies on the availability of high-purity labeled internal standards. isolife.nlnih.gov this compound is essential for the validation and application of these methods for the trace analysis of sweetener impurities.

| Application Area | Role of this compound | Research Focus |

| Environmental Fate | Isotope Tracer | Elucidating degradation pathways and transformation of 5-Chloro Acesulfame. |

| Wastewater Epidemiology | Internal Standard | Improving accuracy of consumption estimates of Acesulfame K and its byproducts. |

| Analytical Method Development | Internal Standard | Enabling sensitive and accurate quantification using techniques like IDMS. |

Advanced Computational Modeling for Predicting Formation and Fate of Related Compounds

Computational modeling is an increasingly powerful tool in environmental and food chemistry for predicting the formation, transformation, and fate of chemical compounds. While specific models for this compound are not yet prevalent, the principles applied to related compounds like Acesulfame K can be extended.

Future research in this area will likely involve:

Predictive Models for Impurity Formation: Computational models can be developed to predict the formation of 5-Chloro Acesulfame during the manufacturing process of Acesulfame K under various conditions. These models can help optimize production to minimize the formation of this and other impurities.

In Silico Toxicity Assessments: Computational toxicology models can be used to predict the potential toxicity of 5-Chloro Acesulfame and its degradation products, helping to prioritize compounds for further in vitro and in vivo testing. Spectroscopic and molecular modeling studies have already been used to investigate the interaction of Acesulfame K with DNA. nih.gov

| Modeling Application | Objective | Potential Impact |

| Impurity Formation | Predict the formation of 5-Chloro Acesulfame during Acesulfame K synthesis. | Optimization of manufacturing processes to reduce impurity levels. |

| Environmental Fate | Simulate the degradation and transformation of 5-Chloro Acesulfame in the environment. | Enhanced understanding of the environmental risks associated with sweetener impurities. |

| Toxicity Prediction | Assess the potential toxicity of 5-Chloro Acesulfame and its byproducts using computational methods. | Prioritization of further toxicological studies and risk assessment. |

Interdisciplinary Research Integrating Analytical Chemistry with Environmental and Food Sciences

The challenges posed by emerging contaminants and food impurities necessitate a collaborative, interdisciplinary approach. The integration of analytical chemistry with environmental and food sciences is crucial for a comprehensive understanding of the lifecycle and impact of compounds like 5-Chloro Acesulfame.

Future interdisciplinary research involving this compound is expected to focus on:

Source-to-Sink Analysis: Combining expertise in food chemistry, environmental science, and analytical chemistry to trace the journey of 5-Chloro Acesulfame from its origin as a manufacturing byproduct to its ultimate fate in the environment. The use of this compound as an internal standard will be critical for accurate measurements at each stage.

Impact on Ecosystems: Investigating the potential effects of long-term, low-level exposure to 5-Chloro Acesulfame on aquatic organisms and microbial communities. Recent studies have already shown that other artificial sweeteners can impact the behavior of cyanobacteria and diatoms. sciencedaily.com

Food Processing and Stability: Studying the stability of 5-Chloro Acesulfame in different food matrices and under various processing conditions. This compound can be used to spike food samples to accurately determine the concentration changes of the native impurity during processing.

Standardization and Reference Material Development for Impurity Analysis

The availability of high-quality reference materials is fundamental for ensuring the accuracy and comparability of analytical measurements in food safety and environmental monitoring. food.gov.uknih.gov The development of certified reference materials (CRMs) for food impurities is an area of growing importance.

The role of this compound in this context includes:

Development of Certified Reference Materials: this compound is an essential component in the development of CRMs for the analysis of 5-Chloro Acesulfame in food products and environmental samples. nih.gov These CRMs are used for method validation, calibration, and quality control in analytical laboratories.

Proficiency Testing Schemes: Labeled internal standards are crucial for the preparation of samples for proficiency testing schemes, which allow laboratories to assess their analytical performance against a common standard.

Regulatory Compliance: The establishment of regulatory limits for impurities like 5-Chloro Acesulfame in food additives requires reliable analytical methods and reference materials for enforcement. The European Food Safety Authority (EFSA) has highlighted the need for more data on the genotoxicity of 5-chloro-acesulfame and has considered setting maximum limits for this impurity in acesulfame K. The availability of a labeled standard is a prerequisite for enforcing such regulations.

| Area of Standardization | Role of this compound | Importance |

| Certified Reference Materials | Key component for accurate value assignment. | Ensures accuracy and traceability of measurements for 5-Chloro Acesulfame. |

| Proficiency Testing | Used in the preparation of test materials. | Allows laboratories to validate their analytical methods and demonstrate competence. |

| Regulatory Methods | Essential for the development and validation of official analytical methods. | Supports the enforcement of food safety regulations regarding impurities. |

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing 5-Chloro Acesulfame-<sup>13</sup>C3 with high isotopic purity?

- Answer : Synthesis requires precise control of isotopic labeling via <sup>13</sup>C-enriched precursors. Key steps include:

- Reaction Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst ratios) to maximize yield while minimizing unlabeled byproducts .

- Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate the labeled compound from unreacted precursors .

- Validation : Confirm isotopic purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) with <sup>13</sup>C-decoupling .

Q. How should researchers design experiments to track 5-Chloro Acesulfame-<sup>13</sup>C3 in environmental or metabolic studies?

- Answer :

- Tracer Selection : Use the compound as an internal standard in LC-MS/MS workflows to correct for matrix effects. Calibration curves should span expected environmental or biological concentrations (e.g., 0.1–100 ng/mL) .

- Sampling Protocol : Collect replicates across time points to assess degradation kinetics. For metabolic studies, use isotopically labeled cell cultures to differentiate endogenous vs. exogenous pathways .

Advanced Research Questions

Q. How can contradictions in degradation data for 5-Chloro Acesulfame-<sup>13</sup>C3 across studies be resolved?

- Answer : Contradictions often arise from methodological variability. A systematic approach includes:

- Literature Meta-Analysis : Categorize studies by experimental conditions (e.g., pH, UV exposure) using tools like EPA’s TSCA Scope Document criteria to identify outliers .

- Controlled Replication : Reproduce conflicting studies under standardized conditions, focusing on variables like oxidation catalysts (e.g., TiO2 vs. ZnO) or light sources .

- Theoretical Framing : Link results to reaction mechanisms (e.g., radical vs. nucleophilic degradation) using computational models like COMSOL Multiphysics to simulate pathways .

Q. What advanced techniques are required to characterize isotopic effects on the stability of 5-Chloro Acesulfame-<sup>13</sup>C3?

- Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of labeled vs. unlabeled analogs using stopped-flow spectroscopy. For example, measure hydrolysis rates under acidic conditions to quantify <sup>13</sup>C-induced stability changes .

- Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and isotopic shifts in vibrational spectra .

Q. How can machine learning improve predictive modeling of 5-Chloro Acesulfame-<sup>13</sup>C3’s environmental fate?

- Answer :

- Data Integration : Train models on multi-parametric datasets (e.g., soil adsorption coefficients, photolysis rates) from EPA or OECD guidelines .

- Algorithm Selection : Use random forest or neural networks to handle non-linear relationships between variables like pH and half-life .

- Validation : Cross-check predictions with lab-scale microcosm experiments under simulated environmental conditions .

Methodological Tables

Table 1 : Key Analytical Techniques for 5-Chloro Acesulfame-<sup>13</sup>C3 Characterization

Table 2 : Common Pitfalls in Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.